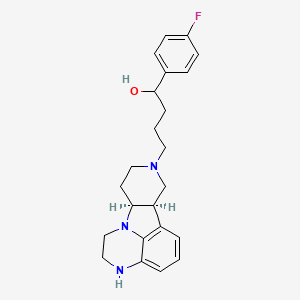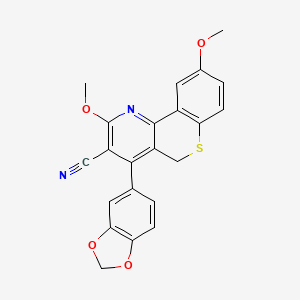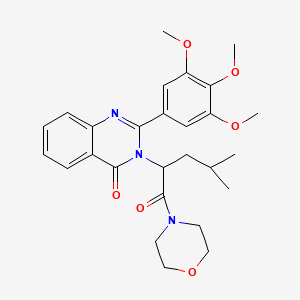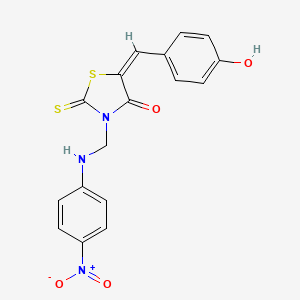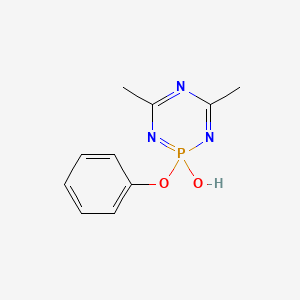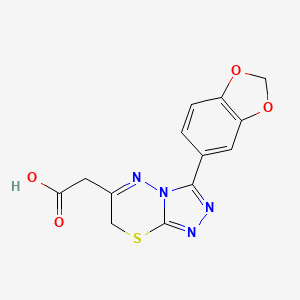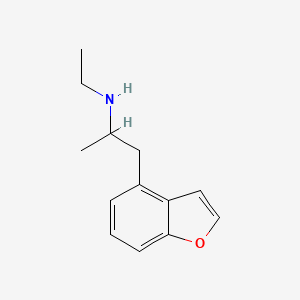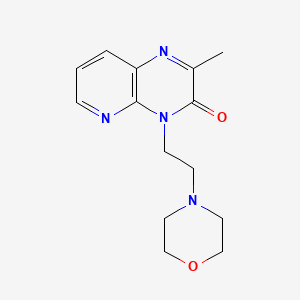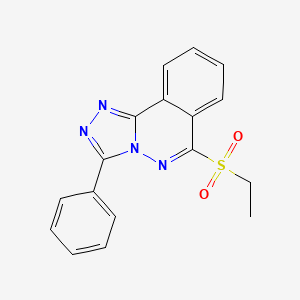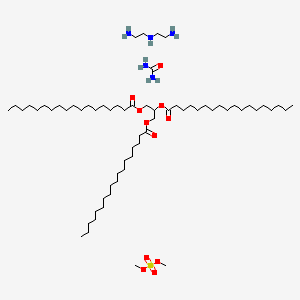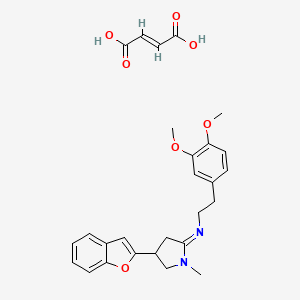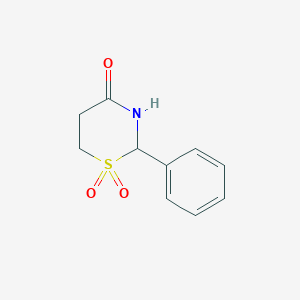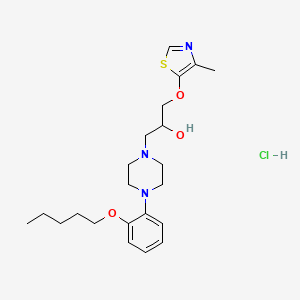
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- is a complex organic compound with a unique structure that includes a benzenamine core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- typically involves multiple steps. The process begins with the preparation of the benzenamine core, followed by the introduction of the N,N-bis(2-methylpropyl) groups. The final step involves the azo coupling reaction with the 1,3,4-thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing continuous flow techniques and advanced purification methods such as chromatography.
化学反应分析
Types of Reactions
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azo group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzenamine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro compounds, while reduction can produce amines.
科学研究应用
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- exerts its effects involves interactions with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The sulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with different alkyl groups.
Benzenamine, N,N-diethyl-: Another analog with ethyl groups instead of methylpropyl groups.
Benzenamine, N,N-dipropyl-: Contains propyl groups, offering different chemical properties.
Uniqueness
Benzenamine, N,N-bis(2-methylpropyl)-4-((5-((2-methylpropyl)sulfonyl)-1,3,4-thiadiazol-2-yl)azo)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications not seen in its analogs. The presence of the 1,3,4-thiadiazole and sulfonyl groups distinguishes it from other benzenamine derivatives, providing unique properties such as enhanced stability and solubility.
属性
CAS 编号 |
163961-34-0 |
|---|---|
分子式 |
C20H31N5O2S2 |
分子量 |
437.6 g/mol |
IUPAC 名称 |
N,N-bis(2-methylpropyl)-4-[[5-(2-methylpropylsulfonyl)-1,3,4-thiadiazol-2-yl]diazenyl]aniline |
InChI |
InChI=1S/C20H31N5O2S2/c1-14(2)11-25(12-15(3)4)18-9-7-17(8-10-18)21-22-19-23-24-20(28-19)29(26,27)13-16(5)6/h7-10,14-16H,11-13H2,1-6H3 |
InChI 键 |
BZRWOVKCTOFFIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(CC(C)C)C1=CC=C(C=C1)N=NC2=NN=C(S2)S(=O)(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


